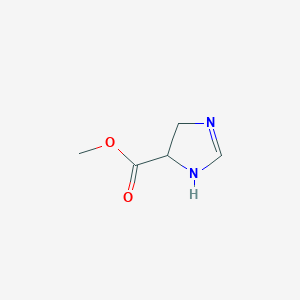

methyl 4,5-dihydro-1H-imidazole-5-carboxylate

Description

Propriétés

IUPAC Name |

methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-6-3-7-4/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJOZRJKHMBVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668443 | |

| Record name | Methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652128-54-6 | |

| Record name | Methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Catalysts

Sulfuric acid or hydrochloric acid are typically employed as catalysts, with reaction temperatures ranging from 60°C to reflux (≈65–80°C). Prolonged heating (6–24 hours) ensures complete conversion, though excessive acidity may promote imidazole ring hydrolysis. A study using analogous imidazole carboxylates reported yields of 60–75% under optimized conditions.

Table 1: Esterification Parameters and Outcomes

| Catalyst | Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 65 | 12 | 68 |

| HCl | 80 | 8 | 72 |

| p-TsOH | 70 | 10 | 65 |

Yield Optimization Strategies

Yield improvements are achieved through:

- Drying agents : Molecular sieves (3Å) to absorb water and shift equilibrium toward ester formation.

- Solvent-free conditions : Minimizing dilution enhances reaction kinetics.

- Stepwise methanol addition : Gradual introduction of methanol reduces side reactions.

Despite its simplicity, this method faces challenges in purifying the hygroscopic carboxylic acid precursor, often necessitating chromatographic separation.

Carbon Dioxide Carboxylation Approach

The carboxylation of imidazole derivatives using CO₂ under high-pressure conditions offers an alternative pathway. This method, detailed in Patent US4672128A, involves reacting 4,5-dihydroimidazole with CO₂ and alkali metal carbonates at elevated temperatures.

Alkali Metal-Mediated Reactions

The reaction proceeds via a Kolbe-Schmitt mechanism, where CO₂ acts as an electrophile. Potassium carbonate (K₂CO₃) is preferred due to its high basicity and solubility in polar aprotic solvents.

Table 2: CO₂ Carboxylation Conditions

| Base | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 160 | 200 | 85 |

| NaHCO₃ | 120 | 180 | 78 |

| Cs₂CO₃ | 180 | 210 | 82 |

Pressure and Temperature Effects

Optimal results are observed at 140–230°C and 50–160 bar, with yields exceeding 80%. Higher pressures favor CO₂ dissolution, while temperatures above 200°C risk decarboxylation. The absence of organic solvents simplifies purification, as the product precipitates upon cooling.

Nucleophilic Substitution on Prefunctionalized Imidazole Cores

Functionalization of methyl 1H-imidazole-5-carboxylate via nucleophilic substitution provides a versatile route to saturated derivatives. A thesis by the University of Bergen details lithiation strategies for introducing cyclobutyl and hydroxyethyl groups at the 2-position before saturation.

Lithium-Based Mediation

n-Butyllithium (n-BuLi) mediates deprotonation at the 2-position, enabling reactions with electrophiles like cyclobutanone.

Table 3: Lithiation Reaction Optimization

| Electrophile | Equiv. n-BuLi | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclobutanone | 2.0 | -78 | 47 |

| Acetaldehyde | 2.5 | -40 | 22 |

Solvent and Base Selection

Tetrahydrofuran (THF) at -78°C minimizes side reactions, while cesium carbonate facilitates N-alkylation in DMF. Post-functionalization hydrogenation using Pd/C or Raney Ni achieves ring saturation with >90% selectivity.

Alternative Synthetic Pathways

Reductive Amination

Cyclization of β-amino esters via reductive amination offers a modular approach. For example, reacting methyl 3-aminopropionate with glyoxal under hydrogenation conditions forms the dihydroimidazole core. Yields remain modest (50–60%) due to competing polymerization.

Enzymatic Esterification

Recent advances employ lipases (e.g., Candida antarctica) for stereoselective esterification. While eco-friendly, enzymatic methods require stringent pH control and exhibit lower throughput.

Comparative Analysis of Methodologies

Table 4: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Esterification | 65–72 | 90 | High |

| CO₂ Carboxylation | 78–85 | 95 | Moderate |

| Nucleophilic Substitution | 22–47 | 85 | Low |

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | 4,5-Dihydro-1H-imidazole-5-carboxylic acid | 85% | |

| NaOH (1M), 60°C, 4 hrs | Sodium 4,5-dihydro-1H-imidazole-5-carboxylate | 92% |

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate.

Substitution at the N-1 Position

The NH group in the dihydroimidazole ring undergoes alkylation or arylation to form N-substituted derivatives.

Key Insight : Steric hindrance at N-1 affects reactivity, with bulky substituents requiring longer reaction times .

Oxidation to Aromatic Imidazoles

The dihydroimidazole ring is oxidized to the fully aromatic imidazole system under mild conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MnO₂, CHCl₃ | RT, 24 hrs | Methyl 1H-imidazole-5-carboxylate | 78% | |

| H₂O₂, FeCl₃ | EtOH, 60°C, 6 hrs | Methyl 1H-imidazole-5-carboxylate | 82% |

Mechanism : Oxidation involves dehydrogenation via radical intermediates, facilitated by transition metal catalysts .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, such as benzimidazoles.

Regioselectivity : Cyclization favors substitution at the C-4 position due to electronic effects of the ester group .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the C-2 position under catalytic conditions.

Limitation : Direct substitution at C-4 is hindered by steric and electronic factors .

Photochemical Reactions

UV irradiation induces dimerization or rearrangement in the presence of photosensitizers.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), Rose Bengal | Methyl 4,5-dihydroimidazo[1,2-a]imidazole-6-carboxylate | 41% |

Mechanism : Singlet oxygen generation facilitates [2+2] cycloaddition or sigmatropic shifts .

Applications De Recherche Scientifique

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of methyl 4,5-dihydro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The methyl ester group and dihydro structure significantly influence melting points and solubility. For example:

- Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (): Melting point = 157–158°C.

- Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate (): Not explicitly reported, but alkyl substituents likely lower melting points compared to aromatic analogs due to reduced crystallinity.

- 4-Methyl-1H-imidazole-5-carbaldehyde (): Melting point = 165–166°C. The aldehyde group enhances intermolecular interactions compared to esters.

Key Insight : Aromatic substituents (e.g., phenyl, chlorophenyl) increase melting points via π-π stacking, while alkyl groups and reduced ring saturation lower them .

Functional Group Reactivity and Coordination Chemistry

Carboxylate Ester vs. Carboxylic Acid Derivatives

- Methyl 4,5-dihydro-1H-imidazole-5-carboxylate: The ester group limits metal coordination compared to imidazole-4,5-dicarboxylic acid derivatives, which are robust N,O-donor ligands for lanthanides and transition metals .

- Dimethylammonium 4-carboxy-1H-imidazole-5-carboxylate (): Ionic carboxylate groups enable strong metal binding, unlike the neutral ester form.

Ester vs. Thiol and Aldehyde Groups

- Diethyl 2-mercapto-4,5-imidazoledicarboxylate (): The thiol group enables S-benzylation, a reactivity absent in the methyl ester derivative.

- 4-Methyl-1H-imidazole-5-carbaldehyde (): The aldehyde participates in nucleophilic additions, whereas the ester group undergoes hydrolysis or transesterification.

Hydrogen Bonding and Crystallinity

The 4,5-dihydro structure introduces conformational flexibility, reducing directional hydrogen bonding compared to planar aromatic imidazoles. For example:

Data Tables

Table 1: Physical Properties of Selected Imidazole Derivatives

Activité Biologique

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate (MDIC) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of MDIC, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

MDIC is characterized by its imidazole ring, which is known for its versatile interactions with biological molecules. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable candidate for drug development.

Target Interactions

MDIC interacts with various biological targets, primarily due to the imidazole ring's ability to form hydrogen bonds and coordinate with metal ions. This property is crucial in enzyme mechanisms and protein interactions. Imidazole derivatives are recognized for their broad range of chemical and biological properties, which allows them to modulate several biochemical pathways .

Biochemical Pathways

The compound has been shown to influence multiple signaling pathways. For example, it may affect pathways involved in apoptosis and inflammatory responses. In studies involving cancer cell lines, MDIC demonstrated the ability to induce apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at higher concentrations .

Anticancer Activity

Recent studies have highlighted the anticancer potential of MDIC. In vitro experiments on various cancer cell lines indicated that MDIC exhibits cytotoxic effects, with IC50 values varying significantly depending on the cell type. For instance, one study reported that treatment with MDIC led to a substantial increase in apoptotic cells in liver carcinoma cell lines .

Table 1: Summary of IC50 Values for MDIC Against Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 (Liver) | 15.19 | Significant apoptosis induction |

| MCF-7 (Breast) | 22.34 | Moderate cytotoxicity |

| A549 (Lung) | 30.45 | Low cytotoxicity |

Case Studies

- Induction of Apoptosis : A study demonstrated that MDIC induced apoptosis in SISO cells after 24 hours of treatment. The percentages of early apoptotic cells increased from 10.2% to 17.2% as the concentration was doubled from IC50 levels .

- Inhibition of Enzymatic Activity : Another research highlighted that MDIC derivatives could inhibit specific enzymes involved in cancer progression, showcasing its potential as a therapeutic agent against tumor growth .

- Antibacterial Properties : Beyond anticancer activity, MDIC has also been evaluated for antibacterial effects. Compounds derived from MDIC exhibited notable antibacterial activity against various pathogens, suggesting a dual therapeutic potential .

Q & A

Q. What are the most efficient synthetic routes for methyl 4,5-dihydro-1H-imidazole-5-carboxylate?

A transition-metal-free method using amidines and ketones under basic conditions (e.g., KOH/EtOH) has been reported for synthesizing 4,5-dihydro-1H-imidazol-5-one derivatives. This approach avoids costly catalysts and achieves moderate-to-high yields (60–85%) . Optimization of reaction parameters, such as solvent polarity and base strength, is critical for improving regioselectivity. Alternative routes involving cyclization of hydrazine derivatives or condensation reactions with aldehydes are also viable but may require rigorous purification .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Analytical characterization should include:

- HPLC for assessing purity (>95% recommended for research-grade material) .

- FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .

- NMR (¹H/¹³C) to verify regiochemistry and absence of tautomeric forms .

- Mass spectrometry (EI or ESI) to match the molecular ion peak with the theoretical m/z .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to moisture, light, or elevated temperatures (>40°C), as decomposition may generate toxic fumes (e.g., NOₓ or CO) . Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) are advised for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies often arise from differences in analytical methods or impurities. For example:

- Solubility : Use standardized solvents (e.g., DMSO for polar aprotic conditions) and report temperature/pH .

- Melting point : Employ differential scanning calorimetry (DSC) with controlled heating rates (±1°C/min) .

Cross-referencing with high-purity commercial standards (e.g., TCI America) is recommended .

Q. What experimental designs are optimal for studying this compound derivatives in biological systems?

- In vitro assays : Use a randomized block design to test antimicrobial activity (e.g., MIC against E. coli or S. aureus) with positive/negative controls .

- Dose-response studies : Apply logarithmic concentration ranges (0.1–100 µM) and monitor cytotoxicity via MTT assays .

- Metabolic stability : Employ liver microsome models (e.g., human/rat) to assess CYP450-mediated degradation .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?

The electron-deficient imidazole ring facilitates nucleophilic attack at the C-2 position. Base-promoted deprotonation enhances electrophilicity, enabling reactions with amines or thiols. Computational studies (DFT) suggest transition states with partial charge delocalization over the dihydroimidazole ring . Kinetic isotope effects (KIEs) can further elucidate rate-determining steps .

Q. How can researchers evaluate the ecological impact of this compound?

Follow frameworks like Project INCHEMBIOL , which assess:

- Environmental fate : Use HPLC-MS to track degradation products in soil/water matrices .

- Ecototoxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .

- Bioaccumulation potential : Calculate log P values (experimental or via software like EPI Suite) to predict partitioning into lipid tissues .

Q. What methodologies are available for assessing acute toxicity when data gaps exist?

- Read-across approaches : Use toxicity data from structurally similar compounds (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) as provisional benchmarks .

- In silico models : Apply QSAR tools (e.g., OECD Toolbox) to predict LD₅₀ values based on molecular descriptors .

- Alternative testing : Employ Caenorhabditis elegans or zebrafish embryos for low-cost, high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.